(1S)-2,2-difluorocyclopropanamine;hydrochloride

Physical Organic Chemistry Medicinal Chemistry Synthetic Methodology

Sourcing chiral, non-racemic fluorinated building blocks with defined stereochemistry remains a bottleneck in lead optimization. This (1S)-configured gem-difluorocyclopropanamine HCl delivers: • 42.4 kcal/mol ring strain enabling unique ring-opening chemistry • HCl salt form for ambient-handling stability (free base decomposes in solution) • Enantiopure (1S) configuration-racemates or non-fluorinated analogs produce divergent biological data Ideal for PK/PD improvement via metabolic blockade or sp3-rich fragment library synthesis.

Molecular Formula C3H6ClF2N
Molecular Weight 129.53
CAS No. 2306252-66-2
Cat. No. B2887556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2,2-difluorocyclopropanamine;hydrochloride
CAS2306252-66-2
Molecular FormulaC3H6ClF2N
Molecular Weight129.53
Structural Identifiers
SMILESC1C(C1(F)F)N.Cl
InChIInChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m0./s1
InChIKeyWSSNWLHFBOKGGL-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-2,2-Difluorocyclopropanamine HCl in Drug Discovery


(1S)-2,2-Difluorocyclopropanamine;hydrochloride (CAS 2306252-66-2) is a chiral, non-aromatic, sp3-rich primary amine building block featuring a gem-difluorinated cyclopropane ring . It is supplied as a stable hydrochloride salt to enhance handling and solubility, with a molecular weight of 129.54 g/mol and the molecular formula C3H6ClF2N [1]. This compound is a key intermediate in medicinal chemistry, where its unique combination of conformational restriction, lipophilicity modulation, and metabolic stability conferred by the gem-difluorocyclopropane motif is leveraged for lead optimization .

Why (1S)-2,2-Difluorocyclopropanamine HCl Cannot Be Substituted


Generic substitution of (1S)-2,2-difluorocyclopropanamine hydrochloride with its racemate, opposite enantiomer, or non-fluorinated cyclopropylamine analogs is not chemically equivalent and will lead to divergent research outcomes. The (1S) stereochemistry is critical for achieving specific and enantioselective interactions with chiral biological targets, directly impacting binding affinity and selectivity . Furthermore, the gem-difluorocyclopropane motif imparts a unique combination of properties—including significantly elevated ring strain (estimated at 42.4 kcal/mol) compared to non-fluorinated cyclopropanes (27.1 kcal/mol) and enhanced metabolic stability—that are absent in unsubstituted cyclopropylamines [1]. Finally, the hydrochloride salt form is essential for practical handling, as the corresponding free base is prone to rapid decomposition in solution .

Procurement Evidence for (1S)-2,2-Difluorocyclopropanamine HCl


Gem-Difluorocyclopropane Ring Strain

The gem-difluorocyclopropane ring in the target compound possesses a significantly higher ring strain energy than its non-fluorinated cyclopropane counterpart. This elevated strain is a direct consequence of the two geminal fluorine atoms and can be exploited for unique reactivity, such as selective ring-opening transformations [1].

Physical Organic Chemistry Medicinal Chemistry Synthetic Methodology

Hydrochloride Salt vs. Free Base Stability

The hydrochloride salt form of (1S)-2,2-difluorocyclopropanamine is chemically stable for long-term storage, whereas the corresponding free base is intrinsically unstable and decomposes rapidly in solution due to a push-pull cyclopropane ring-opening mechanism [1].

Chemical Stability Synthetic Chemistry Compound Management

Enantiomeric Purity and Bioactivity

The specific (1S) stereochemistry of the target compound is critical for achieving desired biological outcomes. The (1R)-enantiomer, while a structural isomer, is known to exhibit different biological activity and selectivity, and in some cases, the enantiomers of cyclopropylamine derivatives have shown surprising equipotency, underscoring that stereochemical outcome cannot be predicted a priori and must be controlled experimentally [1].

Stereochemistry Enzyme Inhibition Drug Design

Metabolic Stability Enhancement

The gem-difluorocyclopropane motif is widely recognized in medicinal chemistry for conferring enhanced metabolic stability to derived compounds. This property is a class-level attribute of molecules containing this structural feature, distinguishing them from non-fluorinated cyclopropane analogs .

Pharmacokinetics Drug Metabolism Lead Optimization

Application Scenarios for (1S)-2,2-Difluorocyclopropanamine HCl


Enantiopure Drug Candidate Synthesis

This (1S)-configured building block is ideally suited for the synthesis of chiral drug candidates where the final molecule's three-dimensional shape is critical for target engagement. The defined stereochemistry, as established in Section 3, ensures that the desired enantiomer is incorporated, enabling medicinal chemists to probe the stereospecific requirements of a biological target . This is particularly relevant for projects where the opposite enantiomer or a racemate would confound biological results.

Lead Optimization for Metabolic Stability

The gem-difluorocyclopropane core is a recognized strategy for enhancing the metabolic stability of lead compounds. As discussed in Section 3, this class-level property makes (1S)-2,2-difluorocyclopropanamine hydrochloride a strategic choice for medicinal chemists seeking to block metabolically labile sites or modulate the overall pharmacokinetic profile of a molecule. Its procurement is justified when improving in vivo half-life or reducing clearance is a project goal .

Enzyme Inhibitors and Receptor Modulators

The compound's chiral, conformationally restricted amine motif is valuable for developing potent and selective enzyme inhibitors or receptor modulators. The primary amine serves as a key point for diversification, allowing the gem-difluorocyclopropyl group to be installed into larger, more complex pharmacophores. This application is supported by class-level evidence of the gem-difluorocyclopropane motif being found in bioactive compounds and its use in generating libraries of sp3-rich molecules for target-based screening .

Strain-Release Transformations

For synthetic chemists, the high ring strain energy of the gem-difluorocyclopropane core (quantified in Section 3 as 42.4 kcal/mol) enables unique reactivity pathways, such as regioselective ring-opening reactions to form valuable fluoroalkene products [1]. This makes the compound a versatile intermediate for accessing other fluorinated building blocks that are not readily available through other synthetic routes. Its procurement is justified for projects requiring these specific downstream transformations.

Technical Documentation Hub

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